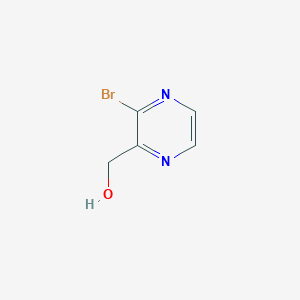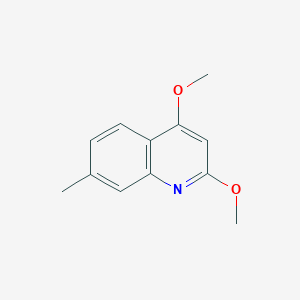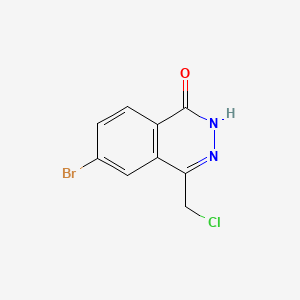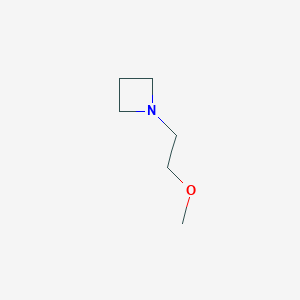
1-(2-Methoxyethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)azetidine can be synthesized through several methods. This reaction is typically mediated by visible light and requires specific conditions to ensure the successful formation of the azetidine ring . Another method involves the reduction of pre-functionalized starting materials, such as 2-azetidinones, using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction, due to its efficiency and selectivity, is a preferred method in industrial settings .
化学反应分析
Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Reduced forms with simpler alkyl or amine groups.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
科学研究应用
1-(2-Methoxyethyl)azetidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Methoxyethyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained four-membered ring. The ring strain facilitates reactions that can lead to the formation of new bonds or the opening of the ring, making it a versatile intermediate in various chemical processes . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it more versatile compared to aziridines, which are more reactive but less stable, and pyrrolidines, which are more stable but less reactive .
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)azetidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |
InChI 键 |
NYZGXIKOABSJGA-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)


![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
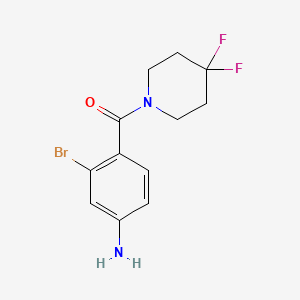
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

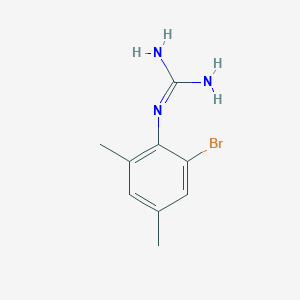
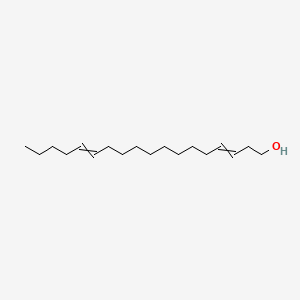
![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
